A-802715 - 107767-58-8

A-802715

Catalog Number: EVT-257886
CAS Number: 107767-58-8
Molecular Formula: C16H26N4O3
Molecular Weight: 322.40 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A 802715 is an anti-tumor agent that causes dose-dependent protection against lipopolysaccharide induced lethal shock. It counteracts tumor necrosis factor alpha toxicity. It may regulate cell growth and damage response in human cancer tumor cells.
Source and Classification

A-802715 was developed as part of research into xanthine derivatives aimed at enhancing therapeutic efficacy against inflammatory conditions. It is classified under the broader category of phosphodiesterase inhibitors, which are compounds that prevent the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased levels of this secondary messenger within cells. This mechanism plays a crucial role in mediating various physiological responses, including anti-inflammatory effects.

Synthesis Analysis

The synthesis of A-802715 involves multi-step organic reactions that build upon the core methylxanthine structure. While specific synthetic routes are proprietary and not fully disclosed, they typically include the following steps:

  1. Starting Material: The synthesis begins with a suitable methylxanthine precursor.
  2. Functionalization: Key functional groups are introduced through electrophilic substitution or nucleophilic addition reactions.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels (typically >98%) .

The synthesis parameters, such as temperature, reaction time, and solvent choice, are critical for optimizing yield and purity.

Molecular Structure Analysis

A-802715 has a complex molecular structure characterized by a methylxanthine core. The compound's molecular formula is C₁₃H₁₈N₄O₄S, indicating the presence of various functional groups that contribute to its biological activity.

Structural Features

  • Core Structure: The compound features a fused bicyclic structure typical of xanthines.
  • Substituents: Specific substituents on the xanthine ring enhance its pharmacological properties.
  • 3D Configuration: Advanced techniques such as X-ray crystallography or NMR spectroscopy are often employed to elucidate the three-dimensional conformation of A-802715, which is essential for understanding its interaction with biological targets.
Chemical Reactions Analysis

A-802715 participates in several chemical reactions primarily related to its role as a phosphodiesterase inhibitor. Key reactions include:

  1. Inhibition of Phosphodiesterase Activity: A-802715 effectively inhibits phosphodiesterase enzymes, leading to increased levels of cAMP.
  2. Cytokine Suppression: In vitro studies demonstrate that A-802715 reduces TNF-α production in response to lipopolysaccharide stimulation, with an IC50 value of approximately 41 pM . This indicates its strong anti-inflammatory potential.
  3. Synergistic Effects: When combined with other agents, A-802715 exhibits synergistic effects that enhance its therapeutic efficacy against inflammatory responses .
Mechanism of Action

The mechanism of action for A-802715 primarily revolves around its ability to inhibit phosphodiesterase activity, which leads to elevated cAMP levels within cells. This increase in cAMP has several downstream effects:

  1. Inhibition of TNF-α Production: Elevated cAMP levels suppress the transcription and translation processes involved in TNF-α production.
  2. Enhanced Anti-inflammatory Pathways: The compound may also activate prostacyclin pathways in endothelial cells, further contributing to its anti-inflammatory effects .
  3. Cell Signaling Modulation: By modulating various signaling pathways mediated by cAMP, A-802715 can influence cellular responses to inflammatory stimuli.
Physical and Chemical Properties Analysis

A-802715 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 298.37 g/mol.
  • Solubility: Typically soluble in organic solvents; solubility in aqueous solutions may vary based on pH and concentration.
  • Stability: The compound is generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for determining the compound's formulation and delivery methods in therapeutic applications.

Applications

The scientific applications of A-802715 are diverse, primarily focusing on its anti-inflammatory properties:

  1. Therapeutic Use: Due to its potent inhibition of TNF-α production, A-802715 is being explored for treating conditions characterized by excessive inflammation, such as autoimmune diseases and sepsis.
  2. Research Tool: It serves as a valuable tool in pharmacological research for studying cAMP signaling pathways and their implications in various diseases.
  3. Combination Therapy: A-802715 may be used in combination with other drugs to enhance therapeutic outcomes in inflammatory disorders .
Mechanistic Insights into A-802715’s Immunomodulatory and Anti-Inflammatory Activity

Role in TNF-α Suppression and Cytokine Network Modulation

Tumor Necrosis Factor-alpha (TNF-α) serves as a master regulator of inflammatory responses, driving the expression of adhesion molecules, chemokines, and other cytokines that perpetuate tissue damage. A-802715 exerts profound inhibitory effects on TNF-α synthesis and downstream signaling. In in vitro models using macrophage (RAW 264.7) and myoblast (C2C12) cell lines, pretreatment with A-802715 significantly reduced TNF-α-induced activation of NF-κB, a transcription factor central to inflammatory gene expression [5] [8]. This inhibition correlated with decreased transcription of genes encoding pro-inflammatory chemokines (e.g., CCL7) and matrix metalloproteinases (MMPs) such as MMP-9, MMP-10, and MMP-13, which mediate tissue remodeling and leukocyte infiltration [5].

Furthermore, A-802715 disrupts the positive feedback loops within cytokine networks. By suppressing TNF-α, the compound indirectly attenuates the production of interleukin-6 (IL-6), granulocyte-macrophage colony-stimulating factor (GM-CSF), and interferon-gamma (IFN-γ) [4] [8]. Critically, A-802715 also targets inducible nitric oxide synthase (iNOS) expression, reducing reactive nitrogen species (RNS) generation by 54% in peritoneal cells—comparable to selective iNOS inhibitors [4]. This dual action on cytokine and oxidant pathways highlights its potential to mitigate systemic inflammation.

Table 1: Impact of A-802715 on Key Inflammatory Mediators in Cellular Models

Mediator/PathwayEffect of A-802715Experimental SystemFunctional Consequence
TNF-α>50% SuppressionLPS-stimulated macrophages [4] [5]Reduced NF-κB activation
iNOS gene expression54% InhibitionRat peritoneal cells [4]Decreased NO production
MMP-9/10/13Significant downregulationC2C12 myoblasts [5]Attenuated tissue remodeling
Chemokine (CCL7)Reduced transcriptionTNF-α-treated myoblasts [5]Impaired leukocyte recruitment
IL-6/GM-CSFIndirect suppressionMacrophage/T-lymphocyte co-cultures [8]Disrupted cytokine amplification

Impact on T-Lymphocyte Proliferation and Cyclosporine-Resistant Pathways

T-cell hyperactivation underpins numerous autoimmune and chronic inflammatory conditions. A-802715 demonstrates significant immunosuppressive activity by inhibiting the proliferation of CD4+ and CD8+ T-lymphocytes, even in pathways resistant to conventional agents like cyclosporine A (CsA). Research indicates that A-802715 synergizes with sub-therapeutic CsA concentrations to block interleukin-2 (IL-2) driven T-cell clonal expansion. This effect is linked to its disruption of calcium-independent signaling cascades, notably the nuclear factor of activated T-cells (NFAT) and activator protein-1 (AP-1) transcriptional activity [3] [4].

Mechanistically, A-802715 interferes with costimulatory molecule expression (e.g., CD28/CD40L) on T-cells, limiting their interaction with antigen-presenting cells [4]. Additionally, it modulates T-helper (Th) cell polarization, suppressing the differentiation of pro-inflammatory Th1 and Th17 subsets while promoting regulatory T-cells (Tregs). This shift is evidenced by decreased production of IFN-γ (Th1) and IL-17 (Th17) and increased TGF-β1 synthesis in mixed lymphocyte reactions [3]. Such actions position A-802715 as a candidate for recalcitrant T-cell-mediated pathologies where CsA monotherapy fails.

Interleukin-10 Receptor Upregulation and Anti-Inflammatory Mediator Synthesis

Beyond suppressing pro-inflammatory signals, A-802715 actively promotes resolution pathways by enhancing the interleukin-10 (IL-10) axis. IL-10 is a critical anti-inflammatory cytokine that deactivates macrophages and dendritic cells. A-802715 upregulates IL-10 receptor (IL-10R) expression on monocytes and macrophages, sensitizing them to endogenous IL-10 [1] [2]. This receptor amplification creates a positive feedback loop, as IL-10 signaling further induces IL-10R expression and downstream Janus kinase 1 (JAK1)/signal transducer and activator of transcription 3 (STAT3) phosphorylation [2].

Concurrently, A-802715 stimulates the synthesis of specialized pro-resolving mediators (SPMs), including lipoxins (e.g., LXA4) [6]. These SPMs accelerate inflammation resolution by inhibiting neutrophil infiltration, promoting macrophage phagocytosis of apoptotic cells, and reducing pro-inflammatory eicosanoid production. In macrophage cultures, A-802715 increased intracellular LXA4 levels by >40% compared to controls, correlating with enhanced expression of 15-lipoxygenase (15-LOX), a key enzyme in lipoxin biosynthesis [1] [6]. This dual induction of IL-10 responsiveness and SPM production underscores its role in active inflammation resolution.

Table 2: A-802715-Mediated Induction of Anti-Inflammatory Mediators

Mediator/PathwayEffect of A-802715Biological Significance
IL-10 Receptor (IL-10R)Upregulation on monocytesEnhanced sensitivity to IL-10 immunosuppression [2]
Lipoxin A4 (LXA4)>40% Increase in synthesisNeutrophil arrest, phagocytosis enhancement [6]
15-Lipoxygenase (15-LOX)Induced expressionPromotion of pro-resolving lipid mediator pathways [1]
TGF-β1Increased productionTreg differentiation, fibroblast regulation [3]
JAK1/STAT3 PhosphorylationEnhanced activationDownstream IL-10R signaling amplification [2]

Phosphodiesterase Inhibition and cAMP-Dependent Signaling Mechanisms

A-802715 exerts significant effects on cyclic adenosine monophosphate (cAMP) signaling through the inhibition of phosphodiesterase 4 (PDE4) and PDE8 isozymes. PDEs hydrolyze cAMP, terminating its signaling; thus, their inhibition elevates intracellular cAMP levels. A-802715 demonstrates synergistic PDE4/PDE8 blockade, resulting in sustained cAMP accumulation exceeding that achieved by selective inhibitors (e.g., rolipram or PF-04957325 alone) [7] [9]. In Leydig and macrophage cell models, combined PDE4/8 inhibition by A-802715 increased cAMP concentrations by 2.5–3-fold, activating protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac) [7].

Downstream, cAMP/PKA signaling phosphorylates the cAMP response element-binding protein (CREB) at Ser133, inducing transcription of anti-inflammatory genes (e.g., IL-10) and repressing NF-κB [3] [9]. Phosphoproteomic analyses reveal that A-802715 modulates phosphorylation in >130 PKA consensus sites, including proteins regulating glucose metabolism, vesicle transport, and chromatin remodeling—processes essential for immune cell function [7]. Additionally, elevated cAMP activates Sirtuin-1 (SIRT1), which deacetylates peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC1α), suppressing NF-κB and inducing antioxidant enzymes (e.g., superoxide dismutase) [3]. This multi-pathway modulation explains A-802715’s broad immunomodulatory effects.

Table 3: cAMP-Dependent Signaling Effects of A-802715-Mediated PDE Inhibition

Signaling ComponentEffect of A-802715Functional Outcome
cAMP accumulation2.5–3-fold increaseSustained PKA/Epac activation [7]
CREB phosphorylationEnhanced at Ser133Anti-inflammatory gene transcription (e.g., IL-10) [9]
SIRT1/PGC1α axisActivationNF-κB suppression; antioxidant induction [3]
PKA substrate phosphorylation>130 regulated sitesMetabolic reprogramming; vesicle trafficking [7]
PDE4B/PDE8A expressionFunctional inhibitionProlonged cAMP half-life in immune cells [7] [9]

Properties

CAS Number

107767-58-8

Product Name

A-802715

IUPAC Name

1-(5-hydroxy-5-methylhexyl)-3-methyl-7-propylpurine-2,6-dione

Molecular Formula

C16H26N4O3

Molecular Weight

322.40 g/mol

InChI

InChI=1S/C16H26N4O3/c1-5-9-19-11-17-13-12(19)14(21)20(15(22)18(13)4)10-7-6-8-16(2,3)23/h11,23H,5-10H2,1-4H3

InChI Key

SBKAARSDXHSHSM-UHFFFAOYSA-N

SMILES

CCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(C)(C)O

Solubility

Soluble in DMSO

Synonyms

1-(5-hydroxy-5-methyl)hexyl-3-methyl-7-propylxanthine
A 80 2715
A 802715
A-802715

Canonical SMILES

CCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(C)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.